molecular formula C26H22O B6298205 (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane CAS No. 1001042-73-4

(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane

Cat. No. B6298205
CAS RN: 1001042-73-4
M. Wt: 350.5 g/mol
InChI Key: NFDOBIQYTQCXFE-UHFFFAOYSA-N
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Description

Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane, also known as CFM, is a novel compound that has recently been synthesized and studied for its potential applications in the field of scientific research. CFM has been shown to possess a number of unique properties that make it an ideal candidate for use in a variety of laboratory experiments.

Scientific Research Applications

(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane has been studied for a variety of applications in the field of scientific research. It has been used as a substrate for the synthesis of novel compounds, as a reagent for the synthesis of organic compounds, and as a catalyst for the synthesis of biologically active compounds. (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane has also been used as a fluorescent sensor for the detection of various analytes, such as amino acids, proteins, and nucleic acids. Additionally, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane has been used as a model compound for the study of the structure and reactivity of organic molecules.

Mechanism of Action

The mechanism of action of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is not yet fully understood. However, it is believed that (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is able to interact with a variety of molecules due to its unique structure and chemical properties. (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is able to form strong hydrogen bonds with other molecules, which can result in a variety of reactions. Additionally, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is able to interact with other molecules through van der Waals forces, which can also result in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane have not yet been studied in detail. However, it is believed that (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane may be able to interact with a variety of biochemical and physiological processes due to its unique structure and chemical properties. For example, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane may be able to interact with enzymes, proteins, and other molecules involved in various biochemical and physiological processes. Additionally, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane may be able to affect the expression of certain genes, which could result in a variety of physiological effects.

Advantages and Limitations for Lab Experiments

The use of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane in laboratory experiments has a number of advantages. First, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is relatively inexpensive and easy to obtain. Second, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is highly reactive, which makes it ideal for use in a variety of laboratory experiments. Third, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is non-toxic and has a low environmental impact. Finally, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is highly stable, which makes it an ideal candidate for use in long-term experiments.
The use of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane in laboratory experiments also has a number of limitations. First, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is not water soluble, which makes it difficult to use in aqueous solutions. Second, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is not easily degraded, which can make it difficult to remove from laboratory experiments. Finally, (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane is not highly fluorescent, which can limit its use in fluorescence experiments.

Future Directions

The potential applications of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane are vast, and there are a number of potential future directions for research. First, further research is needed to better understand the mechanism of action of (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane and its potential biochemical and physiological effects. Second, further research is needed to develop new synthesis methods for (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane and its derivatives. Third, further research is needed to develop new fluorescent sensing applications for (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane. Finally, further research is needed to develop new applications for (Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane in the field of organic synthesis.

Synthesis Methods

(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Ullmann reaction. The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction that is used to form carbon-carbon bonds between two different molecules. The Sonogashira coupling reaction is a palladium-catalyzed reaction that is used to form carbon-carbon bonds between two different molecules. The Ullmann reaction is a copper-catalyzed cross-coupling reaction that is used to form carbon-carbon bonds between two different molecules.

properties

IUPAC Name

9-[cyclopenta-1,3-dien-1-yl-(4-methoxyphenyl)methyl]-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O/c1-27-20-16-14-19(15-17-20)25(18-8-2-3-9-18)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h2-8,10-17,25-26H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDOBIQYTQCXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopentadienyl)(fluoren-9-yl)(4-methoxyphenyl)methane

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